molecular formula C8H7BrF2 B1354093 2,4-Difluorophenethyl bromide CAS No. 214618-54-9

2,4-Difluorophenethyl bromide

Cat. No.: B1354093
CAS No.: 214618-54-9
M. Wt: 221.04 g/mol
InChI Key: RSBJMWJOKSSURV-UHFFFAOYSA-N
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Description

2,4-Difluorophenethyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a colorless liquid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a bromine atom attached to the ethyl group.

Scientific Research Applications

Photoredox-Catalyzed Reactions

The use of difluoromethyltriphenylphosphonium bromide as a precursor in photoredox-catalyzed bromodifluoromethylation of alkenes is noteworthy. This method, employing visible light and catalytic CuBr2, enables selective formation of bromodifluoromethylated products, demonstrating the potential of difluorinated compounds in synthetic organic chemistry (Lin, Ran, Xu, & Qing, 2016).

Continuous Flow Synthesis in Material Science

2,4,5-Trifluorobenzoic acid, synthesized via a microflow process involving an aryl-Grignard reagent and gaseous CO2, highlights the relevance of fluorinated compounds in pharmaceutical and material science applications. This continuous process underscores the efficiency and adaptability of fluorine chemistry in industrial settings (Deng, Shen, Zhao, Yan, & Zhang, 2015).

Ionic Liquid Synthesis

The synthesis of ammonium-based ionic liquids with ether functionality, using bromide salts including ether functionalized alkyl bromides, illustrates the versatility of fluorinated bromides in creating novel ionic liquids with potential applications in various fields including material science and electrochemistry (Kärnä, Lahtinen, & Valkonen, 2009).

Electrochemical Sensors

The construction of an electrochemical sensor for 2,4-dichlorophenol using a nanocomposite of carbon dots, hexadecyltrimethyl ammonium bromide, and chitosan showcases the application of fluorinated bromides in developing sensitive and low-toxicity sensors. This advancement is particularly relevant for environmental monitoring and pollution detection (Yu, Yue, Yang, Jing, & Qu, 2016).

Dechlorination in Environmental Remediation

The use of palladium/polymeric pyrrole-cetyl trimethyl ammonium bromide/foam-nickel composite electrodes for the electrochemically reductive dechlorination of 2,4-dichlorophenol in aqueous solutions indicates the potential of fluorinated bromides in environmental remediation technologies (Sun, Wei, Han, Tong, & Hu, 2013).

Development of Novel Antimicrobial Agents

Research on new thiourea derivatives, including those incorporating bromide and fluorine elements, has shown significant anti-pathogenic activity. This highlights the potential ofthese derivatives, which may include fluorinated bromides, for developing novel antimicrobial agents with biofilm disruption capabilities. Such developments could have profound implications in the medical field, particularly in combating resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Difluorinated Molecules in Medicinal Chemistry

The palladium-catalyzed cross-coupling of terminal alkynes with gem-difluoropropargyl bromide, which leads to the efficient synthesis of CF2-skipped 1,4-diynes, is a significant advancement. This method offers a pathway to a range of important difluorinated molecules, underlining the critical role of fluorinated bromides in the synthesis of compounds relevant to medicinal chemistry (Guo, Luo, Zeng, & Zhang, 2017).

Organic Optoelectronic Materials

The controllable direct arylation of 2,1,3-benzothiadiazole derivatives using aryl bromides, including those with fluorinated components, paves the way for synthesizing 4,7-diaryl-5,6-difluoro-2,1,3-benzothiadiazole derivatives. This method is crucial for producing various organic photonic and electronic materials, demonstrating the role of fluorinated bromides in advanced material science (Zhang, Chen, Rojas, Jucov, Timofeeva, Parker, Barlow, & Marder, 2013).

Drug Synthesis

The cooperative dual palladium/silver catalyst system for direct difluoromethylation of aryl bromides and iodides illustrates an innovative approach in synthesizing difluoromethylarenes, which are important in fine-tuning the biological properties of drug molecules. This method marks a significant advancement in the field of pharmaceutical chemistry, highlighting the versatility and importance of fluorinated bromides in drug development (Gu, Leng, & Shen, 2014).

Radiosynthesis

The use of bis(4-benzyloxyphenyl)iodonium salts as labeling precursors in the radiosynthesis of 4-[¹⁸F]fluorophenol, starting from the bromide salt, signifies the importance of fluorinated bromides in creating compounds for molecular imaging and diagnostics. This application is crucial in the field of nuclear medicine and molecular imaging (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

Safety and Hazards

The safety information for 2,4-Difluorophenethyl bromide indicates that it has the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorophenethyl bromide can be synthesized through several methods. One common method involves the bromination of 2,4-difluorophenethyl alcohol. The reaction typically uses hydrobromic acid or phosphorus tribromide as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenethyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form

Properties

IUPAC Name

1-(2-bromoethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBJMWJOKSSURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461625
Record name 2,4-difluorophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214618-54-9
Record name 2,4-difluorophenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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